4-amino-6-(1H-pyrrol-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol
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Overview
Description
4-amino-6-(1H-pyrrol-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound that features a unique combination of a pyrrole ring and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-(1H-pyrrol-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with carbon disulfide and hydrazine hydrate, followed by cyclization with formic acid . The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-amino-6-(1H-pyrrol-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-amino-6-(1H-pyrrol-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-amino-6-(1H-pyrrol-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-amino-6-(1H-pyrrol-2-yl)-1,6-dihydro-1,3,5-triazine-2-one: Similar structure but with an oxygen atom instead of sulfur.
4-amino-6-(1H-pyrrol-2-yl)-1,6-dihydro-1,3,5-triazine-2-selenol: Contains a selenium atom instead of sulfur.
Uniqueness
4-amino-6-(1H-pyrrol-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and thiol groups allows for versatile chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
4-amino-2-(1H-pyrrol-2-yl)-2,5-dihydro-1H-1,3,5-triazine-6-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5S/c8-6-10-5(11-7(13)12-6)4-2-1-3-9-4/h1-3,5,9H,(H4,8,10,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLSVKAFQZNQPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C2NC(=S)NC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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